3-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-fluorobenzamide moiety. Its structural complexity enables diverse biological interactions, particularly in targeting nuclear receptors and enzymes. Key characteristics include:
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-13-3-5-16-15-19(7-12-22(16)26)25-23(27)17-4-2-6-18(24)14-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWSUVWPGYBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: The 4-methoxybenzenesulfonyl group in the target compound may improve metabolic stability compared to 4-fluorophenylsulfonyl analogs due to reduced electron-withdrawing effects .
Benzamide Modifications: Fluorine at the 3-position (target compound) vs. chlorine () alters electronegativity and van der Waals interactions. Chlorine’s larger size may enhance binding affinity but reduce solubility .
Biological Implications: RORγ inverse agonists with 4-fluorophenylsulfonyl groups () show nanomolar to micromolar potency, suggesting the target compound’s 4-methoxy group could modulate selectivity . The acrylamide derivative () demonstrates antitumor activity, highlighting the importance of the linker group (amide vs. acrylamide) in mechanism of action .
Physicochemical Properties
| Property | Target Compound | 3-Chloro Analog () | RORγ Agonist () |
|---|---|---|---|
| Molecular Weight | ~446.5 g/mol | 444.905 g/mol | 440–460 g/mol (estimated) |
| LogP (Predicted) | ~3.2 | ~3.5 | ~2.8–4.0 |
| Hydrogen Bond Acceptors | 6 | 6 | 5–7 |
- The target compound’s 4-methoxy group likely reduces LogP compared to chloro/fluoro analogs, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
